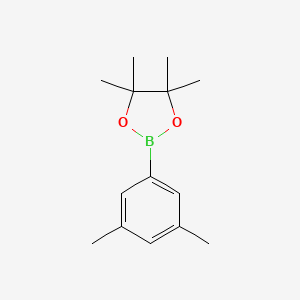
1,2-Dimethylbenzene-3,4,5,6-d4
Übersicht
Beschreibung
This compound is a colorless liquid with a sweet odor and is widely used in various industries, including pharmaceuticals, plastics, and textiles.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylbenzene-3,4,5,6-d4 is used in scientific research for various purposes:
Chemistry: As a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures.
Biology: In metabolic studies to trace the pathways of p-xylene in biological systems.
Medicine: As a reference standard in the analysis of pharmaceuticals.
Industry: In the production of deuterated polymers and other materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethylbenzene-3,4,5,6-d4 can be synthesized through the deuteration of p-xylene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic deuteration of p-xylene. The process is carried out in a high-pressure reactor where p-xylene is exposed to deuterium gas in the presence of a suitable catalyst. The reaction conditions are optimized to achieve maximum deuterium incorporation while minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethylbenzene-3,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert it to different deuterated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are commonly used
Major Products Formed
Wirkmechanismus
The mechanism of action of 1,2-Dimethylbenzene-3,4,5,6-d4 involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound undergoes substitution reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylbenzene-3,4,5,6-d4 can be compared with other similar compounds such as:
1,2-Dimethylbenzene: The non-deuterated form of the compound.
1,3-Dimethylbenzene:
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which make it valuable for NMR spectroscopy and other research applications where isotopic labeling is required.
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480401 | |
| Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62367-40-2 | |
| Record name | 1,2-Dimethylbenzene-3,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62367-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)







![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

